molecular formula C42H21N7S3 B3334508 Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine CAS No. 883236-54-2

Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine

Cat. No.: B3334508
CAS No.: 883236-54-2
M. Wt: 719.9 g/mol
InChI Key: KJHGHQMIPHPKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine is widely used in the development of organic semiconductors for OPVs and OLEDs.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the fabrication of heterojunction solar cells and light-emitting diodes. Its ability to emit red light at 658 nm makes it suitable for high spectral purity luminophores in LEDs .

Mechanism of Action

The mechanism of action of Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine in optoelectronic devices involves the following steps:

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Tris[4-(5-cyanomethylidenemethyl-2-thienyl)phenyl]amine
  • Tris[4-(5-formylmethylidenemethyl-2-thienyl)phenyl]amine
  • Tris[4-(5-methylidenemethyl-2-thienyl)phenyl]amine

Uniqueness: Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine stands out due to its high open-circuit voltage and efficiency in OPVs, as well as its strong luminescence properties in OLEDs. Its ability to emit red light at 658 nm with high spectral purity makes it unique among similar compounds .

Properties

IUPAC Name

2-[[5-[4-[4-[5-(2,2-dicyanoethenyl)thiophen-2-yl]-N-[4-[5-(2,2-dicyanoethenyl)thiophen-2-yl]phenyl]anilino]phenyl]thiophen-2-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H21N7S3/c43-22-28(23-44)19-37-13-16-40(50-37)31-1-7-34(8-2-31)49(35-9-3-32(4-10-35)41-17-14-38(51-41)20-29(24-45)25-46)36-11-5-33(6-12-36)42-18-15-39(52-42)21-30(26-47)27-48/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHGHQMIPHPKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=C(C#N)C#N)N(C3=CC=C(C=C3)C4=CC=C(S4)C=C(C#N)C#N)C5=CC=C(C=C5)C6=CC=C(S6)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H21N7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746190
Record name 2,2',2''-{Nitrilotris[(4,1-phenylene)thiene-5,2-diylmethanylylidene]}tripropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883236-54-2
Record name 2,2',2''-{Nitrilotris[(4,1-phenylene)thiene-5,2-diylmethanylylidene]}tripropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 883236-54-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine
Reactant of Route 2
Reactant of Route 2
Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine
Reactant of Route 3
Reactant of Route 3
Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine
Reactant of Route 5
Reactant of Route 5
Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine
Reactant of Route 6
Reactant of Route 6
Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.